molecular formula C6H11NO2 B061013 (4S)-4-propyl-1,3-oxazolidin-2-one CAS No. 165115-69-5

(4S)-4-propyl-1,3-oxazolidin-2-one

Cat. No.: B061013
CAS No.: 165115-69-5
M. Wt: 129.16 g/mol
InChI Key: AZXNSLLITCXHBI-YFKPBYRVSA-N
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Description

(4S)-4-propyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen, oxygen, and carbon atoms. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-propyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate amino alcohols with carbonyl compounds. One common method is the reaction of (S)-2-amino-1-propanol with propionaldehyde under acidic conditions to form the oxazolidinone ring. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of chiral catalysts or chiral resolution techniques may be employed to obtain the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-propyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazolidinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazolidinone ring to other heterocyclic structures.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

(4S)-4-propyl-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of bacterial enzymes.

    Medicine: Oxazolidinone derivatives, including this compound, are investigated for their antibiotic properties, especially against resistant bacterial strains.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4S)-4-propyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as bacterial ribosomes. The compound binds to the ribosomal RNA, inhibiting protein synthesis and leading to the death of bacterial cells. This mechanism is similar to that of other oxazolidinone antibiotics, which target the bacterial translation machinery.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4-isopropyl-1,3-oxazolidin-2-one: A similar compound with an isopropyl group instead of a propyl group.

    Linezolid: A well-known oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.

    Tedizolid: Another oxazolidinone antibiotic with enhanced activity against resistant bacterial strains.

Uniqueness

(4S)-4-propyl-1,3-oxazolidin-2-one is unique due to its specific chiral configuration and propyl substituent, which can influence its biological activity and selectivity. The compound’s structure allows for specific interactions with molecular targets, making it a valuable tool in medicinal chemistry and drug development.

Properties

IUPAC Name

(4S)-4-propyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-3-5-4-9-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXNSLLITCXHBI-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90429044
Record name AG-E-14754
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165115-69-5
Record name AG-E-14754
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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